![molecular formula C21H16F3N5OS B2613642 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 852375-68-9](/img/structure/B2613642.png)
2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound belongs to the class of 1,2,4-triazoles, which have been extensively studied for their diverse biological activities . The presence of the p-tolyl and trifluoromethyl phenyl groups may contribute to its potential biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed, including chemical and enzymatic methods . The chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis
1,2,4-Triazole derivatives are known to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . The presence of the p-tolyl and trifluoromethyl phenyl groups may influence these interactions .Chemical Reactions Analysis
1,2,4-Triazoles are known to exhibit various biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . The specific reactions of this compound would depend on its interactions with biological targets .Scientific Research Applications
- Additionally, compound 22i exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
- Further studies, including dose-dependent experiments, fluorescence staining, cell cycle assays, Annexin V-FITC/PI staining, and docking studies, support its role as a c-Met kinase inhibitor .
- The compound’s synthesis involves a functional group-tolerant and atom-economic one-pot method, providing access to synthetically and biologically important triazolopyridine derivatives .
Anti-Tumor Activity
C-Met Kinase Inhibition
Functional Group Tolerance and Synthesis
Bioisosterism-Guided Approach
Future Directions
properties
IUPAC Name |
2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5OS/c1-13-6-8-14(9-7-13)20-27-26-17-10-11-19(28-29(17)20)31-12-18(30)25-16-5-3-2-4-15(16)21(22,23)24/h2-11H,12H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLNQYBUVUSHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
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